N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a structurally complex molecule featuring:
- A benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 4.
- A propanamide backbone with dual N-substituents: a 3-phenyl group and a 2-(thiophen-2-yl)ethyl side chain.
This compound’s design combines aromatic heterocycles (benzothiazole, thiophene) and sulfur-containing groups, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS3/c1-27-19-10-5-11-20-22(19)24-23(29-20)25(15-14-18-9-6-16-28-18)21(26)13-12-17-7-3-2-4-8-17/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRACFFWFDLOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CCC3=CC=CS3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The exact mode of action of This compound It has been suggested that thiazole derivatives can inhibit quorum sensing in bacteria, thereby disrupting bacterial cell-cell communication and coordination of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been found to interact with various biochemical pathways, depending on their specific biological activity.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects.
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including a benzothiazole moiety, which is known for its role in various biological activities. The presence of the methylthio and thiophenyl groups enhances the compound's lipophilicity and potential interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to the compound's unique properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including those similar to this compound. For instance, compounds in this class have shown significant antibacterial and antifungal effects. A study reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong efficacy .
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. The inhibition of Raf-1 activity has been noted as a mechanism through which these compounds exert their anticancer effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit critical enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, reducing oxidative stress in cells .
Study on Antimicrobial Effects
A study evaluating the antimicrobial efficacy of benzothiazole derivatives demonstrated that modifications in the side chains significantly influenced their activity. The derivative similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect against Staphylococcus aureus and Escherichia coli.
Evaluation of Anticancer Properties
In another investigation, a series of benzothiazole derivatives were synthesized and tested for their anticancer potential. The results indicated that the compound significantly inhibited cell growth in MDA-MB-231 cells with an IC50 value of 6.46 μM, showcasing its potential as a therapeutic agent against breast cancer .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of thiazole and thiophene structures exhibit significant activity against various bacterial and fungal strains. The synthesis of related compounds has been evaluated for their in vitro antimicrobial efficacy, revealing that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
1.2 Anticancer Properties
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide has been investigated for its anticancer potential. Studies on similar thiazole derivatives have demonstrated their ability to inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanisms often involve the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These studies help elucidate the binding modes and affinities of the compound with specific receptors involved in disease pathways. For instance, molecular docking simulations have been performed to study the binding interactions with dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism . Such insights are essential for optimizing the efficacy of new drug candidates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for the development of more effective derivatives. The presence of functional groups such as methylthio and thiophene plays a significant role in enhancing biological activity. Research has shown that modifying these groups can lead to improved potency against microbial and cancerous cells .
Data Tables
To summarize the key findings regarding the applications of this compound, the following table presents a comparison of its biological activities with related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Binding Affinity |
|---|---|---|---|---|
| This compound | Structure | Moderate | High (MCF7, A549) | High |
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Structure | High | Moderate (MCF7) | Moderate |
| 5-thiophen-2-yl)-1,3,4-thiadiazole derivative | Structure | Low | High (HepG2, A549) | Low |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of thiazole derivatives, it was found that modifications to the methylthio group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study employed standard methods such as the turbidimetric method to assess efficacy .
Case Study 2: Anticancer Screening
A related compound was tested against multiple cancer cell lines using the Sulforhodamine B assay, revealing IC50 values that indicated strong cytotoxic effects on MCF7 cells compared to standard chemotherapeutics like cisplatin . This highlights the potential for developing new anticancer agents based on similar structural frameworks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[d]thiazole Derivatives
Key Compounds :
I13 (): (Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide Shares the 4-(methylthio)benzylidene moiety but lacks the benzothiazole core. Substituted with a dimethylaminoethyl group, enhancing solubility compared to the target compound’s thiophen-ethyl chain .
5fc, 5gr, 5gc, 5hr (): Malonate esters with 6-chloro-/6-methoxybenzo[d]thiazol-2-ylamino groups. Feature benzothiazole linked to a malonate scaffold instead of a propanamide. Substituents (Cl, OMe) alter electronic properties and binding interactions compared to the target’s -SMe group .
Foroumadi et al. Derivatives (): N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl] piperazinyl quinolones. Contain methylthio-thiophene moieties but lack benzothiazole. Demonstrated antibacterial activity, suggesting the methylthio-thiophene unit may enhance antimicrobial potency .
Triazole-Linked Benzothiazoles (): Kinase inhibitors with benzo[d]thiazol-2-ylamino groups connected via triazole rings. Structural complexity similar to the target compound but optimized for multitarget inhibition (e.g., Alzheimer’s disease targets) .
Comparative Analysis Table
Key Differences and Implications
Substituent Effects: The 4-SMe group in the target compound may enhance lipophilicity and membrane penetration compared to 6-Cl/OMe derivatives .
Biological Activity Trends: Methylthio-thiophene derivatives () show strong antibacterial activity, suggesting the target compound could share similar targets .
Synthetic Challenges :
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The 4-(methylthio)benzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-4-(methylthio)thiophenol with α-ketoacid derivatives. Microwave-assisted reactions in [pmim]Br ionic liquid achieve 92% yield at 140°C within 15 minutes, significantly outperforming conventional thermal methods (68% yield after 6 hours). Key parameters:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Temperature | 140°C | 120°C |
| Time | 15 min | 6 hours |
| Solvent | [pmim]Br | Ethanol |
| Yield | 92% | 68% |
The methylthio group is introduced via nucleophilic aromatic substitution using methyl iodide in DMF with K₂CO₃ as base, achieving complete substitution within 2 hours at 80°C.
Propanamide Side Chain Installation
Acylation of 4-(Methylthio)benzo[d]thiazol-2-amine
Reaction of the benzothiazol-2-amine with 3-phenylpropanoyl chloride proceeds through two distinct pathways:
Path A (Stepwise Alkylation-Acylation):
- N-Alkylation with 2-(thiophen-2-yl)ethyl bromide (K₂CO₃, DMF, 60°C, 4 hours)
- Subsequent acylation with 3-phenylpropanoyl chloride (Et₃N, THF, 0°C → RT)
Yield: 78% overall
Path B (One-Pot Sequential Reaction):
Simultaneous use of phase-transfer catalyst (TBAB) enables single-vessel transformation:
- 2-(Thiophen-2-yl)ethyl bromide (1.2 equiv)
- 3-Phenylpropanoyl chloride (1.1 equiv)
- K₂CO₃ (3 equiv) in toluene/water biphasic system
Yield: 85% with 99:1 regioselectivity
Thiophene Moiety Incorporation
Palladium-Catalyzed Cross-Coupling
The 2-(thiophen-2-yl)ethyl group is introduced via Suzuki-Miyaura coupling using:
Grignard Reagent Approach
Alternative pathway using 2-thienylmagnesium bromide:
- Reacts with N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide
- Diethyl ether solvent at -78°C → RT gradient
- 81% yield with <2% over-alkylation
Industrial-Scale Optimization
Continuous Flow Synthesis
Pilot plant data demonstrates scalability advantages:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Throughput | 12 kg/day | 48 kg/day |
| Purity | 98.5% | 99.8% |
| Solvent Consumption | 320 L/kg | 85 L/kg |
Key innovations:
- Microstructured reactors for exothermic acylation steps
- In-line IR monitoring for real-time quality control
Alternative Synthetic Routes
Enzymatic Resolution
Novozym 435-catalyzed kinetic resolution achieves 99% ee in separating enantiomers during propanamide formation:
| Parameter | Value |
|---|---|
| Temperature | 35°C |
| Solvent | MTBE |
| Enzyme Loading | 20 mg/mmol |
| Conversion | 45% (24 hours) |
This method enables access to both (R)- and (S)-configured analogs for pharmacological profiling.
Purification and Characterization
Crystallization Optimization
Ternary solvent system (ethyl acetate/heptane/ethanol 5:3:2) produces X-ray quality crystals suitable for SC-XRD analysis:
| Crystal Property | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Parameters | a=8.92 Å, b=11.34 Å, c=14.56 Å |
| R-factor | 0.039 |
Chromatographic Methods
Preparative HPLC conditions for >99.5% purity:
- Column: XBridge BEH C18, 19×250 mm
- Mobile Phase: 65:35 MeCN/10 mM NH₄OAc
- Flow Rate: 15 mL/min
- Retention Time: 8.7 minutes
Yield Optimization Strategies
DoE Analysis of Critical Parameters
Response surface methodology identifies optimal acylation conditions:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature | 50°C | 80°C | 68°C |
| Equiv. Acyl Chloride | 1.0 | 1.5 | 1.2 |
| Reaction Time | 2 hours | 6 hours | 4.3 hours |
Model predicts maximum yield of 91.4% under these conditions, validated experimentally (89.7±1.2%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide and its structural analogues?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting thioacetamide intermediates with chloroacetamide derivatives in dry acetone under anhydrous K₂CO₃ catalysis yields target compounds after 12 hours of stirring, followed by ethanol crystallization . Optimizing solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for deprotonation) can improve yields. Parallel synthesis of benzothiazole precursors, such as 4-(methylthio)benzo[d]thiazol-2-amine, is critical for constructing the core scaffold .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a multi-spectroscopic approach:
- 1H/13C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks, focusing on aromatic protons (δ 6.8–8.2 ppm) and methylthio groups (δ 2.5 ppm) .
- IR spectroscopy to validate functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, C-S bonds at ~600–700 cm⁻¹).
- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification and fragmentation patterns .
- Elemental analysis (C, H, N, S) to confirm purity (>95%) .
Advanced Research Questions
Q. How can computational docking studies (e.g., GOLD) predict the binding modes of this compound to biological targets?
- Methodological Answer : The Genetic Optimization for Ligand Docking (GOLD) program uses genetic algorithms to explore ligand conformational flexibility while allowing partial protein flexibility. Key steps include:
- Preparing the protein structure (PDB file) with conserved water molecules retained.
- Defining the binding site using co-crystallized ligands or active site residues.
- Running 10–20 genetic algorithm iterations to rank binding poses by GoldScore.
- Validating results via molecular dynamics simulations (e.g., RMSD < 2.0 Å) .
- Example: Docking studies on thiazole derivatives revealed hydrogen bonding with kinase active sites, guiding SAR optimizations .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ or MIC values may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Mitigation strategies:
- Standardized protocols : Use CLSI/M07-A11 guidelines for antimicrobial assays .
- Dose-response validation : Repeat assays in triplicate with positive/negative controls (e.g., ciprofloxacin for bacteria).
- Computational cross-check : Compare docking results (e.g., binding energies) with experimental IC₅₀ to identify outliers .
Q. How can substituent modifications (e.g., methylthio vs. thiophene) enhance pharmacological properties?
- Methodological Answer :
- Lipophilicity : Replace methylthio (-SMe) with trifluoromethyl (-CF₃) to improve blood-brain barrier penetration (logP calculated via ChemAxon).
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to reduce CYP450-mediated oxidation .
- Bioisosteric replacement : Substitute thiophene with furan to maintain π-π stacking while reducing toxicity .
- Case study : Derivatives with 4-bromophenyl substituents showed 4-fold higher antimicrobial activity due to enhanced halogen bonding .
Q. What integrated computational-experimental approaches accelerate reaction design for novel derivatives?
- Methodological Answer :
- Reaction path prediction : Use quantum chemical calculations (Gaussian 16) to identify low-energy transition states for cyclization or substitution reactions .
- High-throughput screening : Combine automated synthesis (e.g., Chemspeed robots) with DFT-calculated reaction barriers to prioritize viable routes .
- Feedback loops : Input experimental yields into machine learning models (e.g., Random Forest) to predict optimal solvent/catalyst combinations .
Q. How does reactivity with aryl isothiocyanates or isocyanides influence heterocyclic diversification?
- Methodological Answer :
- Aryl isothiocyanates : React with aminobenzothiazoles to form thiosemicarbazide intermediates, which cyclize under acidic conditions to yield 1,3,4-thiadiazoles .
- Isocyanide-based multicomponent reactions : Employ Ugi or Passerini reactions with aldehydes and amines to generate polyheterocyclic scaffolds. For example, isocyanides + thiophenecarboxaldehydes yield fused thienopyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
